molecular formula C9H13NO4S B8458418 (2-methoxyphenyl) N,N-dimethylsulfamate

(2-methoxyphenyl) N,N-dimethylsulfamate

Cat. No.: B8458418
M. Wt: 231.27 g/mol
InChI Key: DJVWDJPAALBNLJ-UHFFFAOYSA-N
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Description

(2-methoxyphenyl) N,N-dimethylsulfamate is an organic compound that belongs to the class of sulfamic acid esters. This compound is characterized by the presence of a dimethylsulfamoyl group attached to a 2-methoxyphenyl ester. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methoxyphenyl) N,N-dimethylsulfamate typically involves the reaction of dimethylsulfamoyl chloride with 2-methoxyphenol in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The general reaction scheme is as follows:

Dimethylsulfamoyl chloride+2-methoxyphenolDimethylsulfamic acid 2-methoxyphenyl ester+HCl\text{Dimethylsulfamoyl chloride} + \text{2-methoxyphenol} \rightarrow \text{this compound} + \text{HCl} Dimethylsulfamoyl chloride+2-methoxyphenol→Dimethylsulfamic acid 2-methoxyphenyl ester+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(2-methoxyphenyl) N,N-dimethylsulfamate undergoes various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the ester into alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl esters.

Scientific Research Applications

(2-methoxyphenyl) N,N-dimethylsulfamate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as a precursor for other industrial compounds.

Mechanism of Action

The mechanism of action of (2-methoxyphenyl) N,N-dimethylsulfamate involves its interaction with molecular targets through its sulfamoyl and ester functional groups. These interactions can lead to the formation of covalent bonds with target molecules, altering their structure and function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Dimethylsulfamic acid phenyl ester
  • Dimethylsulfamic acid 4-methoxyphenyl ester
  • Dimethylsulfamic acid 3-methoxyphenyl ester

Uniqueness

(2-methoxyphenyl) N,N-dimethylsulfamate is unique due to the position of the methoxy group on the phenyl ring, which influences its reactivity and interactions with other molecules. This positional difference can lead to variations in chemical behavior and biological activity compared to its isomers.

Properties

Molecular Formula

C9H13NO4S

Molecular Weight

231.27 g/mol

IUPAC Name

(2-methoxyphenyl) N,N-dimethylsulfamate

InChI

InChI=1S/C9H13NO4S/c1-10(2)15(11,12)14-9-7-5-4-6-8(9)13-3/h4-7H,1-3H3

InChI Key

DJVWDJPAALBNLJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)OC1=CC=CC=C1OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 24.8 g (0.2 mole) of guaiacol (Aldrich) and 34.9 g (0.27 mole) of diisopropylethylamine (Hunig's base, Aldrich) in 200 ml of toluene was added to a solution of 29 ml (0.27 mole) of dimethylsulfamoyl chloride (Aldrich) in 75 ml of toluene and the stirred reaction mixture was heated at reflux for 12 hr. The reaction mixture was successively washed with four 300 ml portions of 6N hydrochloric acid solution, 400 ml of water, three 200 ml portions of 20% sodium hydroxide solution, 400 ml of water and dried (magnesium sulfate). The solvent was evaporated under reduced pressure to give a brown, viscous oil that solidified upon standing. The solid was recrystallized from ethyl ether-petroleum ether and was collected by filtration. The filtrate was evaporated under reduced pressure and the viscous, brown oil was purified by chromatography (4.5×90 cm glass column, 5.30 g of silica gel, ethyl acetate-hexanes, 1:8). Fractions containing the desired compound were combined and the solvents evaporated under reduced pressure to yield 2.5 g (5%) of the title compound as a light yellow liquid.
Quantity
24.8 g
Type
reactant
Reaction Step One
Quantity
34.9 g
Type
reactant
Reaction Step One
Quantity
29 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Yield
5%

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